4-Bromo-4'-(isopentyloxy)-1,1'-biphenyl
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Overview
Description
4-Bromo-4’-(isopentyloxy)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromine atom and an isopentyloxy group attached to the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-(isopentyloxy)-1,1’-biphenyl typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. The general procedure involves the reaction of 4-bromo-1,1’-biphenyl with isopentyl alcohol in the presence of a palladium catalyst and a base. The reaction conditions usually include:
Catalyst: Palladium(II) acetate or Palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-4’-(isopentyloxy)-1,1’-biphenyl can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-(isopentyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The isopentyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The biphenyl core can be reduced to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 4-azido-4’-(isopentyloxy)-1,1’-biphenyl or 4-thio-4’-(isopentyloxy)-1,1’-biphenyl.
Oxidation: Formation of 4-bromo-4’-(isopentyloxy)benzaldehyde or 4-bromo-4’-(isopentyloxy)benzoic acid.
Reduction: Formation of 4-bromo-4’-(isopentyloxy)cyclohexane derivatives.
Scientific Research Applications
4-Bromo-4’-(isopentyloxy)-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of liquid crystals and other advanced materials due to its unique structural properties.
Medicinal Chemistry: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Biological Studies: Used as a probe to study molecular interactions and mechanisms in biological systems.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-(isopentyloxy)-1,1’-biphenyl depends on its specific application. In organic synthesis, it acts as a building block for constructing larger molecules. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-4’-fluorobiphenyl
- 4-Bromo-4’-cyanobiphenyl
- 4-Bromo-4’-nitrobiphenyl
Uniqueness
4-Bromo-4’-(isopentyloxy)-1,1’-biphenyl is unique due to the presence of the isopentyloxy group, which imparts distinct physical and chemical properties. This group can influence the compound’s solubility, reactivity, and interaction with other molecules, making it valuable for specific applications in material science and medicinal chemistry.
Properties
IUPAC Name |
1-bromo-4-[4-(3-methylbutoxy)phenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-13(2)11-12-19-17-9-5-15(6-10-17)14-3-7-16(18)8-4-14/h3-10,13H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVXZWVTGZVSPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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